molecular formula C19H23N3O3S B497012 N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide CAS No. 526190-61-4

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide

Cat. No.: B497012
CAS No.: 526190-61-4
M. Wt: 373.5g/mol
InChI Key: MQGHSOUQQISOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide is a synthetic organic compound with the molecular formula C19H23N3O3S. It is a derivative of piperazine, a heterocyclic compound that contains a six-membered ring with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide typically involves the reaction of N-methylpiperazine with tosyl chloride and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: N-methylpiperazine reacts with tosyl chloride in the presence of a base such as triethylamine to form N-methyl-4-tosylpiperazine.

    Step 2: The intermediate N-methyl-4-tosylpiperazine is then reacted with phenyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on specific biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methyl group, a phenyl group, and a tosyl group at the 4-position. This structural arrangement is crucial for its interaction with biological targets. The presence of the tosyl group enhances lipophilicity and may influence the compound's ability to penetrate biological membranes.

Inhibition of Enzymatic Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : This compound has been studied for its inhibitory effects on MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. Inhibitors of these enzymes are explored for potential treatments of neurodegenerative diseases. For instance, similar compounds have shown IC50 values ranging from 1.19 to 3.87 µM against MAO-B, indicating promising activity in this area .
  • Cholinesterases : The compound's structural features suggest potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neuropharmacology. Compounds with similar piperazine scaffolds have demonstrated dual inhibitory activity against these targets .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Target IC50 (µM) Comments
This compoundMAO-B1.19 - 3.87Effective in inhibiting enzyme activity in vitro .
Analog 1 (similar structure)AChE/BChE<5Demonstrated low cytotoxicity in cell-based assays .
Analog 2 (similar structure)GPx10.9 - 2.28High potency as an inhibitor compared to known standards .

Antiproliferative Activity

In studies investigating antiproliferative properties, compounds related to this compound have shown low micromolar to nanomolar potency against various cancer cell lines. For example:

  • Quinoxaline Derivatives : Compounds with similar piperazine structures demonstrated significant antiproliferative effects across five human cancer cell lines, suggesting that modifications in the piperazine scaffold can lead to enhanced biological activity .

Neuroprotective Effects

The potential neuroprotective effects of this compound are also noteworthy. In silico studies indicate that derivatives can penetrate the blood-brain barrier (BBB), making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Properties

IUPAC Name

N-methyl-4-(4-methylphenyl)sulfonyl-N-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-16-8-10-18(11-9-16)26(24,25)22-14-12-21(13-15-22)19(23)20(2)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGHSOUQQISOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.